![molecular formula C9H14N2 B1419301 N-Methyl-1-pyridin-2-ylpropan-1-amine CAS No. 959238-83-6](/img/structure/B1419301.png)
N-Methyl-1-pyridin-2-ylpropan-1-amine
Overview
Description
N-Methyl-1-pyridin-2-ylpropan-1-amine is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-pyridin-2-ylpropan-1-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-bromopyridine with N-methylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-pyridin-2-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-Methyl-1-pyridin-2-ylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-pyridin-2-ylpropan-2-amine: A closely related compound with a similar structure but different substitution pattern.
2-Methylpyridine: Another pyridine derivative with different functional groups.
Uniqueness
N-Methyl-1-pyridin-2-ylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Biological Activity
N-Methyl-1-pyridin-2-ylpropan-1-amine, often referred to as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in modulating receptor activity and influencing various biochemical pathways.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring and an isopropyl group, which contribute to its unique chemical properties. The synthesis of this compound typically involves several key steps, including oxidation, reduction, and substitution reactions.
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium methoxide | Methanol |
These synthetic pathways allow for the production of the compound with varying degrees of purity and yield, depending on the specific methods employed.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may modulate neurotransmitter receptors and influence enzyme activity, particularly through mechanisms such as hydrogen bonding and π-π stacking interactions facilitated by the pyridine ring .
Key Interactions
- Neurotransmitter Receptors : The compound has been shown to affect pathways related to vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-beta (PDGF-beta), which are crucial for cell signaling and gene expression.
- Enzyme Modulation : It acts as a ligand in biochemical assays, influencing signal transduction pathways that are vital for cellular processes .
Biological Activity and Therapeutic Potential
This compound has demonstrated significant biological activity in various studies:
Case Studies
- Neuroprotective Effects : In studies focused on neurodegenerative disorders, compounds similar to this compound have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegeneration. These inhibitors showed improved bioavailability compared to traditional arginine mimetics .
- Antitumor Activity : The compound has also been evaluated for its antiproliferative effects against cancer cell lines such as HeLa and MCF-7. Notably, derivatives of pyridine compounds have shown IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with other structurally similar compounds based on their biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(pyridin-2-yl)methylamine | Similar structure but lacks isopropyl group | Different reactivity due to absence of bulky group |
N-(pyridin-3-ylmethyl)propan-2-amines | Pyridine ring at a different position | Variation in biological activity due to substitution |
N-(cyclohexylmethyl)pyridin-2-amines | Cyclohexyl group instead of isopropyl | Alters steric hindrance affecting receptor binding |
This comparative analysis highlights how variations in structure can significantly influence the biological activity of these compounds .
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8(10-2)9-6-4-5-7-11-9/h4-8,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDVEUZUKAGTFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672431 | |
Record name | N-Methyl-1-(pyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-83-6 | |
Record name | N-Methyl-1-(pyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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